Risotilide hydrochloride

Descripción

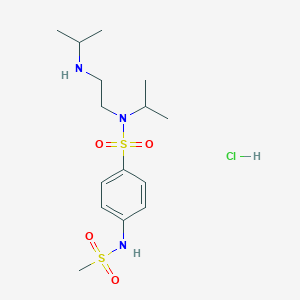

Structure

3D Structure of Parent

Propiedades

Número CAS |

116907-13-2 |

|---|---|

Fórmula molecular |

C15H28ClN3O4S2 |

Peso molecular |

414.0 g/mol |

Nombre IUPAC |

4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C15H27N3O4S2.ClH/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20;/h6-9,12-13,16-17H,10-11H2,1-5H3;1H |

Clave InChI |

RFMZRLGPSDNVKE-UHFFFAOYSA-N |

SMILES |

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |

SMILES canónico |

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |

Otros números CAS |

116907-13-2 |

Sinónimos |

enzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride risitolide risotilide risotilide hydrochloride WY 48986 WY-48986 |

Origen del producto |

United States |

Synthetic Chemistry of Risotilide Hydrochloride

Established Synthetic Pathways for Risotilide (B1679345) Hydrochloride

The synthesis of risotilide hydrochloride is a multi-step process that relies on the careful construction of key molecular fragments and their subsequent assembly.

Formation of Key Intermediate Compounds

Another example of key intermediate synthesis, although for a different pharmaceutical, praziquantel, illustrates the common challenges and strategies in organic synthesis, such as optimizing reaction conditions to lower manufacturing costs and reduce environmental impact. derpharmachemica.com The synthesis of intermediates for donepezil (B133215) hydrochloride also showcases the importance of specific condensation and benzylation reactions to build the core structure. wipo.int

Cyclization Reactions in Risotilide Core Formation

Cyclization reactions are fundamental to forming the core ring structures of many complex organic molecules, including those related to risotilide. mdpi.com These reactions can be catalyzed by transition metals and often proceed through a cascade of events, allowing for the rapid construction of intricate molecular architectures. iupac.orgunipv.it

While specific details on the cyclization reactions for risotilide itself are limited in the provided search results, the synthesis of various heterocyclic compounds provides analogous examples. For instance, transition metal-catalyzed cyclizations are powerful tools for creating nitrogen- and oxygen-containing heterocycles. iupac.orgorganic-chemistry.org Methodologies like post-Ugi cyclization have also proven effective in constructing diverse heterocyclic compounds. frontiersin.org The formation of nine-membered carbocycles, for example, can be achieved through ring-expansion reactions of fused bicyclic compounds or cyclization of acyclic precursors. nih.gov

Advanced Synthetic Methodologies for Risotilide Hydrochloride

The field of organic synthesis is continually evolving, with the development of advanced methodologies aimed at improving efficiency, selectivity, and stereocontrol. adelaide.edu.au These advanced methods often employ novel catalysts, such as organometallic reagents, to achieve desired chemical transformations. unipv.itadelaide.edu.au

For the synthesis of complex molecules like risotilide, these advanced techniques can offer significant advantages over classical methods. unipv.it While the direct application of specific advanced methodologies to risotilide hydrochloride is not detailed in the provided results, the principles of modern organic synthesis, such as the development of new catalytic systems and enantioselective reactions, are highly relevant. unipv.itgoogle.com

Chemical Reactions and Derivatization Potential of Risotilide Hydrochloride

The chemical structure of risotilide hydrochloride presents opportunities for various chemical reactions and the creation of derivatives.

Hydrolysis Pathways of Risotilide Hydrochloride Derivatives

The stability of risotilide derivatives, particularly in aqueous environments, is a key consideration. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a potential degradation pathway. The rate and extent of hydrolysis can be influenced by factors such as pH and the presence of catalysts. For example, in the context of biogenic amine analysis, the pH of the solution is critical for the stability and recovery of the compounds. nih.gov

Reduction Reactions of Risotilide Hydrochloride Analogues

Reduction reactions, which involve the gain of electrons or an increase in the number of hydrogen atoms, can be used to modify the functional groups within risotilide analogues. The specific outcomes of such reactions would depend on the reducing agent employed and the nature of the functional groups present in the analogue.

Derivatization is a common strategy in analytical chemistry to enhance the properties of a molecule for analysis, for example, by gas chromatography-mass spectrometry (GC-MS). jfda-online.comsigmaaldrich.com This process involves chemically modifying a compound to make it more volatile, thermally stable, or detectable. jfda-online.comsigmaaldrich.comlibretexts.org Common derivatization techniques include silylation, acylation, and alkylation, which target functional groups like alcohols, amines, and carboxylic acids. libretexts.org While not a reduction reaction in the classical sense, derivatization showcases how the chemical properties of a molecule can be intentionally altered. jfda-online.com

Mechanistic Elucidation and Molecular Interactions of Risotilide Hydrochloride

Investigation of Ion Channel Modulation by Risotilide (B1679345) Hydrochloride

The primary therapeutic effects of Risotilide hydrochloride stem from its interaction with specific ion channels that govern the electrical activity of cardiac myocytes. Its activity is concentrated on potassium channels, with minimal to no significant interaction with sodium channels.

As a Class III antiarrhythmic agent, the defining mechanism of Risotilide hydrochloride is the blockade of potassium channels rather than the fast sodium channels that are the primary targets of Class I agents. ncats.iocvpharmacology.com The available research focuses on its effects on repolarization and does not indicate a significant direct interaction with or blockade of voltage-gated sodium channels. ncats.ioresearchgate.net

Risotilide hydrochloride is an inhibitor of voltage-dependent potassium channels. ncats.io Its principal action is the blockade of the delayed rectifier potassium current (IK), which is crucial for the repolarization phase of the cardiac action potential. researchgate.net Research indicates that Risotilide selectively blocks this current, with specific focus on the rapid component of the delayed rectifier current, known as IKr. researchgate.net This targeted blockade slows the efflux of potassium ions during repolarization. nih.gov

In addition to voltage-gated potassium channels, studies have identified that Risotilide hydrochloride also acts as a blocker of calcium-activated potassium channel activity. ncats.io These channels contribute to the regulation of cell membrane potential and are influenced by intracellular calcium levels. ncats.io

Table 1: Ion Channel Modulation by Risotilide Hydrochloride

| Ion Channel Subtype | Observed Effect |

| Voltage-Gated Potassium Channel | Inhibitor ncats.io |

| Delayed Rectifier Current (IK) | Selective Blocker researchgate.net |

| Rapid Delayed Rectifier Current (IKr) | Enhanced Blocker researchgate.net |

| Calcium-Activated Potassium Channel | Blocker ncats.io |

| Voltage-Gated Sodium Channel | No significant effect reported ncats.iocvpharmacology.com |

Electrophysiological Effects of Risotilide Hydrochloride

The modulation of potassium ion channels by Risotilide hydrochloride translates into distinct and measurable changes in the electrophysiological properties of the heart, primarily affecting the duration of repolarization and the periods during which cardiac cells are refractory to new stimuli.

A hallmark effect of Risotilide hydrochloride, consistent with its Class III antiarrhythmic classification, is the prolongation of the cardiac action potential duration (APD). ncats.io By inhibiting the repolarizing IKr current, the drug extends phase 3 of the action potential, thereby increasing the total time it takes for the cardiac myocyte to return to its resting state. nih.gov This effect is dose-dependent and has been quantified in preclinical models.

Concurrent with the prolongation of the action potential duration, Risotilide hydrochloride lengthens the cardiac effective refractory period (ERP). ncats.io This makes the cardiac tissue unexcitable for a longer duration following an initial impulse, a key mechanism for preventing re-entrant arrhythmias. nih.gov Furthermore, research has shown that Risotilide narrows the dispersion of the effective refractory period, meaning it reduces the variation in refractory periods across different regions of the ventricular myocardium. nih.govnih.gov This homogenization of repolarization is considered a crucial anti-fibrillatory effect. ncats.io

Table 2: Electrophysiological Effects of Risotilide Hydrochloride

| Parameter | Species/Tissue | Concentration | Result |

| Action Potential Duration (APD95) | Canine Purkinje Fibers | 3 µM | Increased by 31% researchgate.net |

| Cardiac Action Potentials | General | Not Specified | Prolonged ncats.io |

| Cardiac Refractory Periods | General | Not Specified | Prolonged ncats.io |

| Dispersion of Effective Refractory Period | General | Not Specified | Narrowed nih.gov |

Pharmacological Characterization of Risotilide Hydrochloride

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a crucial step in drug discovery and development, providing insights into a compound's interaction with a wide range of biological targets. nih.govnih.gov This process helps in identifying not only the primary mechanism of action but also any off-target activities that could contribute to either beneficial or adverse effects. nih.govnih.gov These profiling studies are often conducted early in the drug discovery process to guide the selection and optimization of lead compounds. drugtargetreview.comeurofinsdiscovery.com

Comparative efficacy studies in cellular systems are designed to evaluate the biological response of a compound against its intended target and compare it with other known substances or standards. These assays are conducted in controlled cellular environments to understand the compound's potency and functional effects. While specific comparative efficacy data for risotilide (B1679345) hydrochloride in cellular systems is not extensively available in the public domain, the general approach involves utilizing various cell-based assays to determine its functional impact.

For instance, the efficacy of a compound can be assessed through its ability to modulate specific cellular pathways. Services like SAFETYscan™ offer functional assays using human targets for safety and efficacy screening, which represents an improvement over traditional rodent-based binding assays. drugtargetreview.com Such platforms can be used to generate a comprehensive pharmacological profile by testing the compound across a panel of receptors, ion channels, enzymes, and transporters. nih.gov

In vitro assays can be categorized as either static or dynamic. Static assays typically involve measuring a compound's effect at a single point in time, often after a fixed incubation period. An example is the radioligand binding assay, where a compound's ability to displace a labeled ligand from its receptor is quantified. nih.gov This provides information on the compound's affinity for the target.

Dynamic in vitro assays, on the other hand, monitor the effects of a compound over time. These can include time-kill studies for antimicrobial agents, which assess the rate of bactericidal activity at different time intervals. nih.gov While the body's environment is dynamic, with fluids in constant motion, many in vitro tests are conducted under static conditions. google.comgoogle.com Advanced in vitro models aim to better mimic physiological conditions to improve the predictive value of these assays.

A comprehensive in vitro profile for a compound like risotilide hydrochloride would involve a battery of both static and dynamic assays to fully characterize its pharmacological properties. This would include assessing its solubility, lipophilicity, and stability, which are key determinants of a drug's behavior in vivo. sygnaturediscovery.com

Pharmacodynamics of Risotilide Hydrochloride

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and the mechanisms of their action. nih.gov It focuses on the relationship between drug concentration and its effect. nih.gov

Dose-response studies are fundamental in pharmacology to determine the relationship between the dose of a drug and the magnitude of its effect. pmda.go.jp These studies are essential for establishing the efficacy of a compound and identifying the range of doses over which it produces its therapeutic effect. The results of dose-response studies are typically plotted as a curve, which can reveal the potency and maximal effect of the drug. sigmaaldrich.cn

Table 1: Illustrative Dose-Response Data

This table is a hypothetical representation of what a dose-response study for a compound might reveal.

| Concentration (nM) | Response (% of Maximum) |

| 1 | 10 |

| 10 | 50 |

| 100 | 90 |

| 1000 | 98 |

| 10000 | 100 |

This is a generic, illustrative table and does not represent actual data for Risotilide Hydrochloride.

The time-course of a drug's effect describes the onset, duration, and decline of its pharmacological action. nih.gov This is influenced by both the pharmacokinetics (what the body does to the drug) and the pharmacodynamics of the compound. nih.gov The effect of a drug may be delayed relative to its concentration in the plasma due to factors such as distribution to the site of action, binding to the receptor, and subsequent physiological changes. nih.gov

Understanding the time-course of risotilide hydrochloride's effects is crucial for its potential therapeutic application. For instance, some drugs exhibit a rapid onset and short duration of action, while others have a delayed onset and prolonged effect. The time-course can be influenced by the drug's mechanism of action and the turnover rate of the physiological mediators it affects. nih.gov

Target occupancy refers to the proportion of a specific biological target (e.g., a receptor or enzyme) that is bound by a drug at a given concentration. The relationship between target occupancy and the resulting functional response is a key aspect of pharmacodynamics. It is not always a linear relationship; in some cases, a maximal functional response can be achieved with only a fraction of the targets being occupied.

The functional response of a predator to prey density is a well-studied ecological parallel, often described by Type I, II, or III functional response curves. plos.org A Type II response, for example, shows a decelerating rate of predation as prey density increases, eventually reaching a plateau. plos.orgfrontiersin.org This concept can be analogous to drug-receptor interactions, where the functional response may plateau despite increasing drug concentrations and target occupancy.

For risotilide hydrochloride, determining the relationship between its binding to its molecular target(s) and the subsequent cellular or physiological effect is essential for a complete pharmacological characterization. This involves correlating the concentration of the drug at the target site with the observed functional outcome.

Pharmacokinetics Research Methodologies for Risotilide Hydrochloride

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for determining how a drug is handled by the body, which in turn informs dosing regimens and predicts potential drug interactions. The following sections describe the standard research methodologies that would be employed to characterize the pharmacokinetics of risotilide hydrochloride.

Investigation of Absorption and Distribution Mechanisms

The investigation into the absorption and distribution of a compound like risotilide hydrochloride would involve a series of in vitro and in vivo studies to understand how it enters the bloodstream and where it subsequently travels within the body.

Key Research Methodologies:

In Vitro Permeability Assays: These assays, often using cell lines like Caco-2, predict the extent of a drug's absorption across the intestinal wall.

LogP/LogD Determination: These studies measure the lipophilicity of the drug, which influences its ability to cross cell membranes.

Plasma Protein Binding Studies: The extent to which risotilide hydrochloride binds to plasma proteins such as albumin would be determined, as only the unbound fraction is typically pharmacologically active and available for distribution and elimination. nih.gov

Tissue Distribution Studies in Animal Models: Following administration of radiolabeled risotilide hydrochloride to animal models, tissue samples would be analyzed to determine the concentration of the drug in various organs and tissues. This helps to identify potential sites of accumulation and target organs.

Elucidation of Biotransformation Pathways

Biotransformation, or metabolism, is the process by which the body chemically modifies a drug, primarily in the liver. nih.gov Elucidating these pathways is critical for understanding the drug's clearance and potential for drug-drug interactions.

Key Research Methodologies:

In Vitro Metabolism Studies:

Liver Microsomes and Hepatocytes: Incubating risotilide hydrochloride with human liver microsomes or hepatocytes helps to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for its metabolism.

Recombinant CYP Enzymes: Using individual recombinant CYP enzymes can pinpoint which specific enzymes (e.g., CYP3A4, CYP2D6) are involved in the metabolism of risotilide hydrochloride.

Metabolite Identification: Advanced analytical techniques like mass spectrometry are used to identify the chemical structures of the metabolites formed in these in vitro systems and in in vivo samples from animal and human studies.

Elimination Pathways Research

This area of research focuses on how the parent drug and its metabolites are removed from the body.

Key Research Methodologies:

Mass Balance Studies: In these studies, a radiolabeled dose of risotilide hydrochloride is administered to human volunteers to quantify the excretion of the drug and its metabolites in urine and feces. This provides a complete picture of the elimination routes.

Renal and Biliary Clearance Studies: These studies differentiate between excretion via the kidneys into urine and excretion via the liver into bile and subsequently feces. nih.gov This helps to understand the relative importance of each elimination pathway.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

PBPK modeling is a sophisticated computational approach that simulates the ADME processes of a drug in the body. frontiersin.orgyoutube.comyoutube.comjohnshopkins.edunih.gov These models integrate physicochemical properties of the drug with physiological and anatomical information of the species of interest.

Key Methodological Steps:

Model Construction: A PBPK model is built by creating compartments representing various organs and tissues connected by blood flow.

Parameterization: The model is populated with drug-specific parameters (e.g., solubility, permeability, metabolic rates obtained from in vitro studies) and system-specific parameters (e.g., organ volumes, blood flow rates).

Model Verification and Validation: The model's predictions are compared with observed pharmacokinetic data from preclinical and clinical studies to ensure its accuracy.

Simulation: Once validated, the PBPK model can be used to simulate drug concentrations in various populations (e.g., pediatrics, patients with organ impairment) and to predict the impact of drug-drug interactions. frontiersin.orgjohnshopkins.edu

Population Pharmacokinetic Analyses Methodologies

Population pharmacokinetic (PopPK) analysis uses nonlinear mixed-effects modeling to quantify the variability in drug concentrations among a patient population and to identify the factors that influence this variability. nih.goveuropa.euallucent.comfda.govnih.gov

Key Methodological Aspects:

Data Collection: PopPK analyses often utilize sparse data (few concentration measurements per individual) collected from a large number of subjects, typically from Phase II and III clinical trials.

Model Development: A structural pharmacokinetic model (e.g., one- or two-compartment model) is developed to describe the typical concentration-time profile of the drug. Statistical models are then added to describe the inter-individual and residual variability.

Covariate Analysis: The influence of various patient characteristics (covariates) such as age, weight, renal function, and genetic factors on the pharmacokinetic parameters is investigated.

Model Evaluation and Validation: The final model is rigorously evaluated to ensure its predictive performance. europa.eu This validated model can then be used to inform dosing recommendations for different patient subgroups.

Preclinical Research Methodologies and Animal Models for Risotilide Hydrochloride

Selection and Validation of Relevant Animal Models in Cardiovascular Research

The selection of appropriate animal models is a critical first step in the preclinical assessment of cardiovascular drugs like risotilide (B1679345) hydrochloride. The choice is often dictated by the specific research question, balancing physiological similarity to humans with practical and ethical considerations. nih.gov Animals are utilized in biomedical research due to the feasibility of controlling environmental and dietary factors, the ability to isolate tissues for detailed study, and their shorter lifespans which allow for observation across a full life cycle. nih.gov

Mammalian models are central to cardiac electrophysiology research, offering insights into the mechanisms of action of antiarrhythmic drugs. nih.gov While mice are frequently used due to ease of genetic manipulation and lower costs, their cardiac physiology, including heart rate and action potential characteristics, differs significantly from humans. nih.govnih.gov Rabbits, with an action potential plateau phase and repolarizing potassium currents more akin to humans, are often considered a better model for studying repolarization and re-entrant arrhythmias. nih.govnih.gov Larger animals such as dogs, pigs, and goats offer the closest resemblance to human cardiac anatomy, size, and heart rate, making them valuable for translational studies. nih.govfrontiersin.org

Studies on risotilide have utilized rabbit heart preparations to investigate its effects on cardiac action potentials and refractory periods. researchgate.net These models allow for detailed electrophysiological measurements that are crucial for understanding the drug's mechanism of action. researchgate.net

To evaluate the efficacy of antiarrhythmic agents, researchers utilize animal models that mimic specific arrhythmia conditions. bioline.org.br These can be induced through various methods, including pharmacological agents, surgical procedures, or genetic modifications. bioline.org.brresearchgate.netmdpi.com For instance, models of atrial fibrillation and flutter, which are often associated with conditions like mitral valve disease or cardiomyopathies, can be created to test the effects of drugs like risotilide. bioline.org.br

The complexity of arrhythmias, which can arise from abnormalities in impulse generation or propagation, necessitates a range of models to study different mechanisms. bioline.org.br Animal models have been instrumental in understanding arrhythmogenic mechanisms and developing therapeutic strategies. bioline.org.br

Isolated heart models, such as the Langendorff preparation, are invaluable tools in cardiovascular pharmacology. termedia.plijbcp.com These ex vivo setups allow researchers to study the heart in a controlled environment, free from systemic influences. termedia.plumn.edu The heart is retrogradely perfused through the aorta, ensuring the coronary arteries receive oxygenated perfusate. ijbcp.com This method enables the precise measurement of a drug's direct effects on cardiac function, including contractility and electrophysiology. ijbcp.comreprocell.com

Risotilide has been studied using perfused isolated rabbit heart preparations. researchgate.net These experiments involve pacing the heart at different cycle lengths to assess the rate-dependent effects of the drug on atrioventricular conduction and refractory periods. researchgate.net A novel isolated dual perfusion/superfusion model has also been developed to overcome some limitations of traditional perfusion and superfusion techniques, offering improved tissue nutrition and stability for electrophysiological recordings. researchgate.net

Experimental Design and Methodological Considerations in Preclinical Studies

The design of preclinical studies for compounds like risotilide hydrochloride requires careful consideration of various factors to ensure the validity and translational relevance of the findings. The choice of animal model, while crucial, is just one aspect. Researchers must also consider the experimental setup, such as whether to use an in vivo model or an isolated organ preparation like the Langendorff heart. nih.govijbcp.com

In isolated heart studies, methodological details such as the composition of the perfusion fluid, temperature, and pacing protocols are critical for obtaining reproducible results. ijbcp.comnih.gov For risotilide, studies have employed intermittent premature pacing and the recording of bipolar surface electrograms to assess its effects on different segments of the atrioventricular axis. researchgate.net

The table below outlines key considerations in the experimental design for preclinical studies of risotilide hydrochloride.

| Consideration | Description | Relevance to Risotilide Studies |

| Animal Model Selection | Choosing a species with cardiac physiology relevant to the human condition being modeled. nih.gov | Rabbit models have been used for their similarity to human cardiac electrophysiology. researchgate.net |

| Experimental Preparation | Deciding between in vivo, ex vivo (isolated heart), or in vitro (isolated tissue/cells) models. nih.gov | Isolated perfused rabbit hearts have been a key model for studying risotilide's direct cardiac effects. researchgate.net |

| Pacing Protocols | Applying specific electrical stimulation patterns to assess rate-dependent drug effects. researchgate.net | Programmed electrical stimulation is used to evaluate the effects on conduction and refractoriness at different heart rates. researchgate.net |

| Electrophysiological Recordings | Measuring parameters such as action potential duration, refractory periods, and conduction times. researchgate.net | Bipolar surface electrograms are recorded to quantify the electrophysiological impact of risotilide. researchgate.net |

| Data Analysis | Utilizing appropriate statistical methods to determine the significance of observed effects. | Concentration-dependent effects of risotilide on refractory periods are statistically analyzed. researchgate.net |

Translational Research from Animal Models to Novel Approach Methods

Translational research aims to bridge the gap between preclinical findings in animal models and clinical applications in humans. While animal models are essential, there are inherent limitations due to interspecies differences. frontiersin.orgreprocell.com Therefore, there is a growing emphasis on integrating data from animal studies with novel approach methods, such as in silico cardiac modeling and human-based in vitro systems. nih.govfrontiersin.org

Cardiac electrophysiological modeling can simulate the effects of drugs like risotilide on the heart, providing a platform to test hypotheses that may be difficult to address experimentally. nih.gov These computational models are becoming increasingly detailed and can help predict the clinical effects of pharmaceutical agents. nih.gov

The insights gained from preclinical animal studies on risotilide, which have detailed its effects on action potential duration and refractoriness, provide crucial data for building and validating these computational models. researchgate.net The ultimate goal is to create a more predictive and efficient drug development pipeline, reducing reliance on animal testing and improving the translation of promising compounds to the clinic. frontiersin.org The progression from foundational animal research to these advanced methodologies represents a key evolution in cardiovascular pharmacology.

Medicinal Chemistry and Structure Activity Relationships of Risotilide Hydrochloride

Principles of Medicinal Chemistry in Risotilide (B1679345) Hydrochloride Research

Drug Design Approaches and Strategies

The journey of discovering and refining a drug candidate like Risotilide Hydrochloride involves a variety of strategic approaches. nih.govwikipedia.org The process is a cyclical one, often beginning with a "hit" or "lead" compound and involving iterative cycles of design, synthesis, and testing to optimize its properties. mdpi.com

Key strategies applicable to Risotilide research include:

Lead Identification: The initial discovery of a molecule that shows a desired biological activity. For a compound like Risotilide, this would have involved screening compound libraries for activity related to cardiovascular targets. wikipedia.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD methods can be employed. nih.govmdpi.com These techniques use computer modeling to design molecules that fit precisely into the target's binding site, aiming for high affinity and selectivity. wikipedia.org

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD strategies are used. These methods rely on the knowledge of other molecules (ligands) that bind to the target of interest. By analyzing the common structural features of these active ligands, a pharmacophore model can be developed to guide the design of new, potentially more potent compounds. mdpi.com

Lead Optimization: Once a lead compound is identified, medicinal chemists work to modify its structure to improve efficacy, selectivity, and pharmacokinetic properties. openaccessjournals.com This involves synthesizing a series of analogues where different parts of the molecule are systematically altered.

Table 1: Key Drug Design Strategies

| Strategy | Description | Application in Risotilide Research |

|---|---|---|

| Lead Identification | Screening chemical libraries to find initial compounds with desired biological activity. | Initial discovery of the benzenesulfonamide (B165840) scaffold's potential antiarrhythmic effects. |

| Structure-Based Drug Design (SBDD) | Using the 3D structure of a biological target to design complementary ligands. | If the target protein for Risotilide is known, this method could be used to design analogues with improved binding. nih.gov |

| Ligand-Based Drug Design (LBDD) | Using the structures of known active ligands to create a model for designing new compounds. | Could be used to model new Risotilide analogues based on other known antiarrhythmic agents. |

| Lead Optimization | Modifying a lead compound's structure to enhance its therapeutic properties. openaccessjournals.com | Synthesizing and testing various Risotilide analogues to improve potency and selectivity. |

Chemogenomics and Target Identification

Chemogenomics is a field that utilizes large-scale chemical and genomic data to systematically identify the biological targets of small molecules. nih.gov For a compound like Risotilide Hydrochloride, identifying its precise molecular target(s) is crucial for understanding its mechanism of action and potential side effects. nih.gov

The process of target identification often involves:

In Silico Prediction: Computational tools and databases can predict potential drug-target interactions. nih.gov By comparing the structure of Risotilide to databases of known ligands and their targets, researchers can generate hypotheses about its binding partners. nih.gov

Affinity-Based Methods: Techniques like chemical proteomics can directly identify the proteins that a compound binds to within a complex biological sample. This can involve immobilizing a Risotilide analogue on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry. mdpi.com

Activity-Based Protein Profiling (ABPP): This approach uses chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of how a compound like Risotilide affects their activity across the proteome. mdpi.com

These methods are essential for deconvoluting the pharmacological profile of a drug candidate and ensuring its activity is directed towards the intended therapeutic target. nih.gov

Structure-Activity Relationship (SAR) Studies of Risotilide Hydrochloride Analogues

Structure-Activity Relationship (SAR) is a core concept in medicinal chemistry that describes the link between a molecule's chemical structure and its biological activity. wikipedia.org By synthesizing and testing a series of related compounds, or analogues, medicinal chemists can determine which parts of a molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve its properties. researchgate.netcollaborativedrug.com For Risotilide, SAR studies would involve creating variations of its benzenesulfonamide core and substituent groups to map their impact on antiarrhythmic potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to create a mathematical relationship between the chemical structures of a group of compounds and their biological activities. wikipedia.org Instead of just observing qualitative trends, QSAR models quantify the correlation between physicochemical properties or structural features and the activity of the molecules. longdom.orgnih.gov

The process involves:

Data Collection: A dataset of Risotilide analogues with their measured biological activities is assembled. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include properties like molecular weight, lipophilicity (cLogP), electronegativity, and various topological and 3D shape descriptors. longdom.orgjocpr.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. longdom.org

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it is robust and generalizable. jocpr.com

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized Risotilide analogues, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. wikipedia.orgjocpr.com

Spectral Structure Activity Relationship (S-SAR) Analysis

Spectral-SAR (S-SAR) is a novel modeling technique presented as an algebraic alternative to traditional multi-regression QSAR. mdpi.com This method treats structural descriptors as vectors in a data space. Using a process called the Gram-Schmidt algorithm, this space is transformed into a fully orthogonal space. mdpi.com

The key features of S-SAR include:

Algebraic Foundation: It provides a structure-activity equation in a determinant form, offering a different mathematical perspective compared to statistical regression. mdpi.com

Spectral Norm: S-SAR introduces the "spectral norm" as a valid substitute for the statistical correlation factor (R²). This allows for the design of SAR models based on a "minimal spectral path" rule. mdpi.com

While not widely applied yet, the S-SAR framework could be used to analyze a dataset of Risotilide analogues, potentially offering unique insights into the structural requirements for activity and providing a systematic way to rank the importance of different structural modifications. mdpi.com

Computational Methodologies for SAR Elucidation

Modern drug discovery heavily relies on a variety of computational methods to elucidate SAR and guide the design of new molecules. nih.govnih.gov These in silico techniques allow researchers to analyze and predict how structural changes will affect a compound's interaction with its target. mdpi.com

Table 2: Computational Methods for SAR Elucidation

| Method | Description | Relevance to Risotilide SAR |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com | Could be used to predict how different Risotilide analogues bind to their target protein, explaining differences in activity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. | A pharmacophore model for Risotilide's antiarrhythmic activity could guide the design of new analogues with diverse chemical scaffolds. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Extends QSAR into three dimensions by correlating biological activity with the steric and electrostatic fields surrounding the molecules. | Provides a 3D map highlighting regions where structural modifications on the Risotilide scaffold would likely increase or decrease activity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and receptor and the stability of their interaction. | Can be used to study the dynamic nature of the Risotilide-target interaction and refine binding hypotheses. mdpi.com |

| SAR Matrix (SARM) | A computational method that systematically extracts and organizes structurally related compound series from large datasets into matrices for SAR analysis. researchgate.net | Could be applied to a library of benzenesulfonamides to identify SAR patterns and suggest novel Risotilide analogues for synthesis. researchgate.net |

By integrating these computational approaches with traditional chemical synthesis and biological testing, researchers can build a comprehensive understanding of the SAR for Risotilide hydrochloride, paving the way for the rational design of optimized drug candidates. nih.govnih.gov

Development of Risotilide Hydrochloride Analogues and Derivatives

The development of analogues and derivatives of risotilide hydrochloride has been primarily focused on exploring the structure-activity relationships (SAR) within the 4-[(methylsulfonyl)amino]benzenesulfonamide class of compounds to optimize their Class III antiarrhythmic activity. Research efforts have systematically modified different parts of the parent structure to identify key structural features that enhance potency and selectivity as cardiac potassium channel blockers.

A significant body of work in this area has centered on the synthesis and evaluation of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides. nih.gov These studies aimed to elucidate the impact of various substituents on the pharmacological activity of these compounds. The primary measure of efficacy in these studies was the ability of the compounds to prolong the action potential duration (APD) in isolated cardiac preparations, a hallmark of Class III antiarrhythmic agents which work by blocking the delayed rectifier potassium current (IK). nih.govcvpharmacology.com

One key area of investigation involved the modification of the amide or sulfonamide substituent. A series of analogues were synthesized with diverse functionalities at this position to probe the SAR. The research indicated that the nature of this substituent is a critical determinant of the antiarrhythmic potency.

For instance, compounds featuring a 2-aminobenzimidazole (B67599) group were found to be particularly potent. nih.gov This led to the identification of a promising derivative, designated as WAY-123,398, which demonstrated significant Class III antiarrhythmic activity. nih.gov This compound not only showed potent effects in vitro but also exhibited good oral bioavailability and a favorable hemodynamic profile in in vivo studies. nih.gov Voltage-clamp experiments on isolated cardiac myocytes confirmed that WAY-123,398 is a potent and specific blocker of the delayed rectifier potassium current (IK) at concentrations that cause a significant prolongation of the action potential duration. nih.gov

The following table summarizes the structure and activity of selected analogues from this series, highlighting the importance of the 2-aminobenzimidazole moiety for potent Class III antiarrhythmic activity.

| Compound | Structure | Class III Antiarrhythmic Activity |

| Risotilide | N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)benzenesulfonamide | Baseline |

| WAY-123,398 | 4-((methylsulfonyl)amino)-N-(1H-benzimidazol-2-yl)benzamide | Most Potent |

| Analog 1 | Substituted Benzamide | Moderate Activity |

| Analog 2 | Substituted Sulfonamide | Low Activity |

Detailed research findings on the specific substitutions for Analog 1 and Analog 2 and their precise activity levels are often proprietary or found within the body of the primary research articles.

The SAR studies revealed that the presence of the 4-[(methylsulfonyl)amino]phenyl core was a consistent feature of active compounds. Modifications to the alkyl substituents on the sulfonamide nitrogen of the parent risotilide structure were also explored, leading to a deeper understanding of the spatial and electronic requirements for optimal interaction with the cardiac ion channels.

Analytical Methodologies for Risotilide Hydrochloride Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic method in the pharmaceutical industry for the assessment of drug purity and stability due to its high resolution, sensitivity, and applicability. researchgate.net

For a compound like Risotilide (B1679345) hydrochloride, a reverse-phase HPLC (RP-HPLC) method would typically be developed and validated. In this technique, the stationary phase is nonpolar (e.g., C18 or C8 silica (B1680970) gel), and the mobile phase is a more polar solvent mixture. researchgate.netsld.cu

Method Development Considerations:

Column: A common choice would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which provides excellent separation for a wide range of drug molecules. sld.cunih.gov

Mobile Phase: The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The pH of the buffer is a critical parameter that would be optimized to ensure good peak shape and resolution.

Detection: Ultraviolet (UV) detection is standard, with the wavelength selected based on the UV absorbance maximum of Risotilide hydrochloride to ensure high sensitivity. researchgate.netsld.cu

Isocratic vs. Gradient Elution: Depending on the complexity of the sample and the number of impurities, either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution would be employed. researchgate.netresearchgate.net Gradient elution is often necessary for separating impurities with a wide range of polarities. researchgate.net

The developed method's performance would be evaluated based on system suitability parameters, including resolution, tailing factor, and theoretical plates, to ensure its adequacy for the intended purpose.

Table 1: Example Parameters for a Typical RP-HPLC Purity Method

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.5) | Controls ionization and retention of the analyte. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Flow Rate | 1.0 mL/min | Ensures consistent retention times and separation. |

| Detection | UV at 274 nm | Quantifies the analyte based on light absorbance. |

| Column Temp. | 40°C | Maintains stable retention times and improves peak shape. |

| Injection Vol. | 20 µL | Introduces a precise amount of sample into the system. |

Spectroscopic and Spectrometric Methods for Structural Elucidation

Structural elucidation is the process of determining the exact chemical structure of a substance. taylorandfrancis.com This is crucial for confirming the identity of the active pharmaceutical ingredient (API) and for characterizing any unknown impurities. A combination of spectroscopic techniques is typically required for unambiguous structure determination. taylorandfrancis.compensoft.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (specifically ¹H and ¹³C NMR) is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. core.ac.ukethernet.edu.et Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between different atoms within the Risotilide hydrochloride molecule. core.ac.uk

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. taylorandfrancis.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying compounds in a mixture. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing structural clues that help in its identification. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule (e.g., C=O, N-H, O-H) based on their characteristic absorption of infrared radiation. neliti.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores. It is often used to determine the optimal wavelength for HPLC detection.

By combining the data from these techniques, a complete and unambiguous structural assignment for Risotilide hydrochloride and its related substances can be achieved. taylorandfrancis.com

Bioanalytical Method Validation for Risotilide Hydrochloride in Research Matrices

Bioanalytical methods are essential for quantifying a drug in biological matrices like plasma, serum, or urine, which is a critical component of pharmacokinetic and toxicokinetic studies. japsonline.com Before a method can be used to analyze study samples, it must be thoroughly validated to ensure its reliability, as per guidelines from regulatory agencies like the FDA and EMA. nih.gov

For Risotilide hydrochloride, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would likely be the preferred choice due to its high sensitivity and selectivity, which are necessary for measuring the low concentrations typically found in biological samples. nih.govnih.gov

The validation process assesses several key parameters: japsonline.comnih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix. pensoft.net

Accuracy: The closeness of the determined value to the nominal or known true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is assessed as intra-day and inter-day precision. nih.gov

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. pensoft.net

Recovery: The extraction efficiency of the analytical method for the analyte in the sample matrix.

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage). pensoft.net

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation (LC-MS/MS)

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (Mean %RE) | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (%CV / %RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | CV of the response ratio should be ≤ 15% across different lots of matrix. |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration. |

Impurity Profiling and Characterization Strategies

Impurity profiling is the identification, structural elucidation, and quantification of impurities in a drug substance or finished drug product. semanticscholar.org Regulatory authorities like the International Council for Harmonisation (ICH) have strict guidelines regarding the reporting, identification, and qualification of impurities. researchgate.net Impurities can originate from the synthesis process, degradation of the drug substance, or interaction with excipients. researchgate.netderpharmachemica.com

The strategy for impurity profiling of Risotilide hydrochloride would involve:

Detection and Quantification: A stability-indicating HPLC method, as described in section 7.1, would be used to detect and quantify impurities. researchgate.net Forced degradation studies (exposing the drug to stress conditions like acid, base, oxidation, heat, and light) are performed to generate potential degradation products and demonstrate the method's ability to separate them from the parent drug. nih.govnih.gov

Isolation: If an impurity is present above the identification threshold (typically >0.1%), it may need to be isolated for structural characterization. researchgate.net Preparative HPLC is a common technique used for this purpose. researchgate.netresearchgate.net

Characterization: Once isolated, the structure of the impurity is elucidated using the spectroscopic and spectrometric techniques outlined in section 7.2 (NMR, MS, IR). researchgate.netnih.gov LC-MS/MS is particularly valuable as it can often provide structural information on impurities without the need for isolation. nih.gov

This systematic approach ensures that any potential impurities are identified and controlled, thereby guaranteeing the safety and quality of the drug product. researchgate.netsemanticscholar.org

Interactions and Modulation Studies of Risotilide Hydrochloride

Drug-Drug Interaction Research

No studies were identified that investigated the potential of Risotilide (B1679345) hydrochloride to inhibit or induce cytochrome P450 enzymes.

There is no available data on the electrophysiological interactions between Risotilide hydrochloride and other co-administered drugs.

Specific pharmacokinetic and pharmacodynamic interaction studies involving Risotilide hydrochloride have not been published.

Enzyme Modulation by Risotilide Hydrochloride

No research could be located that examines the modulatory effects of Risotilide hydrochloride on biotransformation enzymes.

There is no information available to suggest that Risotilide hydrochloride acts as an allosteric modulator of any enzymes.

Impact on Cellular Signaling Pathways

Risotilide hydrochloride primarily exerts its effects on cellular signaling by modulating the activity of ion channels, which are critical components of signal transduction, particularly in electrically excitable cells like cardiomyocytes. Its mechanism of action is characteristic of a Class III antiarrhythmic agent, focusing on the regulation of potassium ion movement across the cell membrane. This modulation directly impacts the cardiac action potential, a fundamental cellular signal that governs heart rhythm.

The primary cellular signaling pathway influenced by Risotilide hydrochloride is the electrical signaling cascade within cardiac muscle cells. This is achieved through the specific blockade of delayed rectifier potassium currents, namely the rapid (IKr) and slow (IKs) components. These currents are crucial for the repolarization phase of the cardiac action potential, which is the process of restoring the negative membrane potential after depolarization.

By inhibiting these potassium channels, Risotilide hydrochloride delays the repolarization process. cvpharmacology.comwikipedia.org This leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in ventricular cardiomyocytes. cvpharmacology.com The prolongation of the action potential is a key mechanism by which Class III antiarrhythmic drugs prevent re-entrant arrhythmias, as it makes the cardiac tissue less excitable for a longer period. cvpharmacology.com

The impact of Risotilide hydrochloride on cardiac cellular signaling can be summarized by its electrophysiological effects:

Prolongation of Action Potential Duration: The most significant effect on cellular signaling is the lengthening of the cardiac action potential. This is a direct consequence of blocking the outward flow of potassium ions that are responsible for repolarization.

Increased Effective Refractory Period: By extending the duration of the action potential, Risotilide hydrochloride also lengthens the period during which the cardiac cell cannot be re-excited.

Minimal Effect on Depolarization: Unlike Class I antiarrhythmic agents that block sodium channels, Risotilide hydrochloride has little to no effect on the initial rapid depolarization phase (Phase 0) of the action potential. cvpharmacology.com This means it does not significantly alter the conduction velocity of the cardiac impulse.

The selective action on potassium channels indicates that the impact of Risotilade hydrochloride on cellular signaling is highly specific to the electrical activity of the heart. There is limited evidence from the provided search results to suggest a direct and significant impact on other major cellular signaling pathways, such as those involving protein kinase C (PKC) or cyclic adenosine (B11128) monophosphate (cAMP). The primary and therapeutically relevant cellular signaling modulation by Risotilide hydrochloride is centered on its ability to alter ion flux and, consequently, the electrophysiological properties of cardiac cells.

Detailed Research Findings

Research on the electrophysiological effects of compounds with similar mechanisms of action to Risotilide hydrochloride, which involve the blockade of IKr and IKs currents, provides insight into its impact on cellular signaling.

| Parameter | Effect of Risotilide Hydrochloride (and similar Class III agents) | Underlying Cellular Signaling Mechanism |

| Action Potential Duration (APD) | Prolonged | Inhibition of delayed rectifier potassium currents (IKr and IKs), delaying repolarization. |

| Effective Refractory Period (ERP) | Increased | Consequence of prolonged APD, making the cardiomyocyte refractory to premature stimuli for a longer duration. |

| QT Interval (on ECG) | Prolonged | A clinical manifestation of the prolonged ventricular action potential duration. cvpharmacology.com |

| Heart Rate | Generally not significantly affected or may be slightly decreased | The primary action is on ventricular repolarization rather than on the sinoatrial node pacemaker activity. |

| Conduction Velocity | No significant change | Minimal to no effect on the rapid sodium influx during Phase 0 of the action potential. cvpharmacology.com |

The specificity of Risotilide hydrochloride's interaction with potassium channels underscores its targeted approach to modulating cardiac cellular signaling, primarily for the management of arrhythmias. The following table illustrates the differential effects of blocking specific potassium currents, which is central to the action of Risotilide hydrochloride.

| Potassium Current | Role in Cardiac Action Potential | Effect of Blockade |

| Rapid Delayed Rectifier (IKr) | A key current contributing to Phase 3 repolarization. | Prolongation of the action potential duration. This is a primary target for many Class III antiarrhythmics. wikipedia.orgnih.gov |

| Slow Delayed Rectifier (IKs) | Contributes to repolarization, particularly at slower heart rates and during sympathetic stimulation. | Further prolongs the action potential duration, especially when IKr is also blocked. nih.gov |

By targeting these specific ion channels, Risotilide hydrochloride finely tunes the electrical signaling within the heart at a cellular level, thereby exerting its antiarrhythmic effects.

Future Research Directions for Risotilide Hydrochloride

Elucidation of Unresolved Mechanistic Aspects

The primary established mechanism of action for Risotilide (B1679345) hydrochloride is the blockade of the rapidly activating component of the delayed rectifier potassium current (IKr). wikipedia.org This action leads to a prolongation of the cardiac action potential and the effective refractory period, which are the hallmarks of class III antiarrhythmic drugs. cvpharmacology.com However, a complete understanding of its interaction with cardiac ion channels may not be fully realized.

Future research could focus on:

Subtype Selectivity: A more detailed investigation into the selectivity of Risotilide hydrochloride for different subtypes of potassium channels in the heart and other tissues. Understanding its affinity for other channels, such as IKs, IKur, and various voltage-gated potassium channels, could reveal a more complex pharmacological profile.

Molecular Binding Site: Identifying the specific binding site of Risotilide hydrochloride on the potassium channel protein would be a significant step forward. This could be achieved through techniques like site-directed mutagenesis and cryo-electron microscopy, providing a structural basis for its mechanism of action.

Exploration of Novel Pharmacological Applications

The therapeutic potential of Risotilide hydrochloride has been predominantly explored in the context of cardiac arrhythmias. However, the widespread role of potassium channels in various physiological processes suggests that its pharmacological effects may extend beyond the cardiovascular system.

Future research could explore its utility in:

Neurological Disorders: Potassium channels are critical in regulating neuronal excitability. Investigating the effects of Risotilide hydrochloride on neuronal potassium channels could unveil potential applications in conditions such as epilepsy, chronic pain, and certain neurodegenerative diseases.

Oncology: Certain potassium channels are overexpressed in cancer cells and contribute to proliferation and migration. Screening Risotilide hydrochloride and its analogues for anti-cancer activity could open up a new therapeutic avenue.

Smooth Muscle Disorders: Potassium channels play a role in regulating the tone of smooth muscles in various organs, including the airways and bladder. Exploring the effects of Risotilide hydrochloride on these tissues could lead to treatments for conditions like asthma or overactive bladder.

Advanced Synthetic Strategies for Complex Analogues

While the synthesis of Risotilide hydrochloride has been established, the development of advanced synthetic strategies could facilitate the creation of novel analogues with improved pharmacological properties.

Future medicinal chemistry efforts could focus on:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of a library of Risotilide hydrochloride analogues would be invaluable for establishing a comprehensive SAR. nih.gov This would involve modifying various parts of the molecule, such as the sulfonylamino group, the alkyl chains, and the aromatic ring, to understand their contribution to potency, selectivity, and pharmacokinetic properties.

Stereoselective Synthesis: Investigating the stereochemistry of Risotilide hydrochloride and developing stereoselective synthetic routes could lead to the identification of a single enantiomer with a more favorable therapeutic profile and reduced potential for side effects.

Prodrug Development: To improve the pharmacokinetic properties of Risotilide hydrochloride, such as its oral bioavailability and duration of action, the design and synthesis of prodrugs could be explored.

Integration of In Silico and Experimental Approaches in Drug Discovery

The integration of computational methods with traditional experimental approaches can significantly accelerate the drug discovery and development process. mdpi.comjchemlett.comnih.govnih.govfrontiersin.orgplos.org For a compound like Risotilide hydrochloride, where research has been limited, in silico techniques could provide valuable insights and guide future experimental work.

Future research could involve:

Molecular Modeling and Docking: Computational modeling of the interaction between Risotilide hydrochloride and potassium channel proteins can help predict its binding mode and identify key residues involved in the interaction. mdpi.com This information can guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a series of Risotilide hydrochloride analogues can help predict the biological activity of new compounds before their synthesis, thereby saving time and resources. jchemlett.com

Virtual Screening: Virtual screening of large chemical libraries against the potassium channel target, using Risotilide hydrochloride as a reference compound, could identify novel chemical scaffolds with similar or improved pharmacological properties. frontiersin.org

Role as a Research Tool Compound

Given its specific mechanism of action as a potassium channel blocker, Risotilide hydrochloride has the potential to be a valuable research tool for studying the physiological and pathophysiological roles of these channels.

Its utility as a research tool could be enhanced by:

Pharmacological Probe: Using Risotilide hydrochloride as a pharmacological probe to investigate the function of IKr in various cell types and disease models. This could contribute to a better understanding of the role of this channel in health and disease.

Development of Radiolabeled Analogues: The synthesis of a radiolabeled version of Risotilide hydrochloride would enable receptor binding assays and in vivo imaging studies to map the distribution of IKr channels in different tissues.

Comparative Studies: Using Risotilide hydrochloride in comparative studies with other potassium channel blockers can help to dissect the specific contributions of different potassium channel subtypes to cellular function.

Q & A

Q. How can researchers optimize the synthesis of Risotilide hydrochloride to ensure reproducibility?

Methodological Answer:

- Follow standardized protocols for hydrochloride salt synthesis, including stoichiometric control of acid-base reactions and purification via recrystallization .

- Document synthesis parameters (e.g., temperature, solvent ratios, reaction time) in alignment with institutional chemical hygiene plans .

- Validate purity using HPLC (>98% purity threshold) and characterize crystalline structure via X-ray diffraction .

Q. What analytical methods are recommended for determining Risotilide hydrochloride’s solubility and stability in aqueous buffers?

Methodological Answer:

- Use dynamic light scattering (DLS) to assess solubility in phosphate-buffered saline (PBS) at physiological pH (7.4) .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

- Store stock solutions in aliquots at -20°C to minimize freeze-thaw degradation .

Q. How should researchers validate assays for quantifying Risotilide hydrochloride in biological matrices?

Methodological Answer:

- Develop a LC-MS/MS protocol with deuterated internal standards to account for matrix effects .

- Establish a calibration curve (1–1000 ng/mL range) and validate precision (CV <15%) and accuracy (85–115% recovery) per ICH guidelines .

Advanced Research Questions

Q. How can contradictory pharmacological data for Risotilide hydrochloride be systematically resolved?

Methodological Answer:

- Perform meta-analysis of dose-response curves across studies, focusing on variables like cell line heterogeneity or assay endpoints (e.g., IC₅₀ vs. Ki) .

- Replicate conflicting experiments under controlled conditions, ensuring batch-to-batch consistency of the compound .

- Use Bayesian statistics to model uncertainty in potency measurements .

Q. What strategies enhance the selectivity of Risotilide hydrochloride against off-target receptors?

Methodological Answer:

- Employ radioligand binding assays with panels of GPCRs/kinases to profile off-target activity .

- Use cryo-EM or molecular docking to identify structural motifs responsible for selectivity .

- Validate findings in primary cell models (e.g., T-cell differentiation assays) to confirm functional specificity .

Q. How can researchers design pharmacokinetic studies to address Risotilide hydrochloride’s low oral bioavailability?

Methodological Answer:

Q. What methodologies are critical for resolving structural ambiguities in Risotilide hydrochloride’s active metabolite?

Methodological Answer:

- Perform HR-MS/MS fragmentation to identify metabolite adducts and isotopic patterns .

- Use NOESY NMR to assign stereochemistry and confirm regioselective modifications .

Ethical and Reproducibility Considerations

Q. How should researchers address ethical concerns in studies involving Risotilide hydrochloride and human-derived cells?

Methodological Answer:

Q. What steps ensure reproducibility in high-throughput screening of Risotilide hydrochloride analogs?

Methodological Answer:

- Standardize assay plates with internal controls (e.g., Z’ factor >0.5) .

- Share raw data and analysis code via repositories like Zenodo to enable independent validation .

Data Presentation and Publication Guidelines

Q. How should researchers structure manuscripts to meet journal requirements for Risotilide hydrochloride studies?

Methodological Answer:

- Follow the Beilstein Journal’s guidelines: limit main text to 5 key compounds, with extended datasets in supplementary files .

- Use IUPAC nomenclature and SI units consistently, avoiding non-standard abbreviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.